molecular formula C9H13Cl2N3 B2637005 (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1357354-71-2

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2637005
CAS No.: 1357354-71-2
M. Wt: 234.12
InChI Key: VFHXQIUZVUXLMV-XCUBXKJBSA-N
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Description

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride (CAS: 1357354-71-2) is a chiral compound featuring an imidazo[1,2-a]pyridine core substituted with an ethanamine group at the 3-position, stabilized as a dihydrochloride salt. Its molecular formula is C9H14Cl2N3 (average mass: 238.14 g/mol), with a purity of 95% . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical studies. The (-)-enantiomer indicates stereoselective properties, which may influence receptor binding or metabolic pathways compared to racemic analogs .

Properties

IUPAC Name

(1R)-1-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-11-9-4-2-3-5-12(8)9;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHXQIUZVUXLMV-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the construction of the imidazopyridine core followed by the introduction of the ethanamine side chain. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopyridine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the ethanamine group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazopyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industry, it might be used in the development of pharmaceuticals or as an intermediate in the synthesis of other active compounds.

Mechanism of Action

The mechanism of action of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed effects. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. Key analogs and their distinctions are outlined below:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name (CAS) Substituent Position & Functional Groups Molecular Formula Purity Key Features
(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride (1357354-71-2) 3-position: ethanamine (-)-enantiomer; dihydrochloride salt C9H14Cl2N3 95% Chiral center, enhanced solubility
1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride (1951444-31-7) 3-position: ethanamine (racemic or undefined stereochemistry) C9H14Cl2N3 95% Lacks chiral specificity; identical core
2-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine dihydrochloride (43170-96-3) 2-position: ethanamine; dihydrochloride salt C8H12Cl2N3 95% Altered substituent position; shorter chain
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate (885275-83-2) 3-position: methylamine; methylene bridge; hydrate C9H15Cl2N3O 95% Methylamine group, hydrate form affects crystallinity
1-(Imidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride (1194374-09-8) 3-position: methanamine; hydrochloride salt C8H10ClN3 N/A Shorter chain; single HCl salt
1-((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea (N/A) 2-position: methylthiourea-pyridine hybrid C16H18N5S 96% Thiourea linker; dual heterocyclic system

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound improves water solubility compared to freebase analogs like 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (QJ-7751), which lacks ionizable groups .
  • Stability : Hydrated forms (e.g., 885275-83-2 ) may exhibit different hygroscopicity or thermal stability compared to anhydrous salts.
  • Molecular Weight : The target compound (238.14 g/mol) is heavier than methanamine analogs (e.g., 1194374-09-8, 183.64 g/mol ) due to the ethanamine chain and additional HCl.

Biological Activity

(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9_{9}H11_{11}Cl2_{2}N4_{4}
  • Molecular Weight : 220.12 g/mol
  • CAS Number : 1357354-71-2

The biological activity of (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is primarily attributed to its interaction with various biological targets, including:

  • Enzymes : It may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptors : The compound has shown affinity for certain receptors, influencing signaling pathways that regulate cell proliferation and survival.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Demonstrates antibacterial and antifungal properties, making it a candidate for infection treatment.
Anti-inflammatory May reduce inflammation through modulation of pro-inflammatory cytokines.
Neuroprotective Shows promise in protecting neuronal cells from damage in neurodegenerative models.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazopyridine core and the ethanamine side chain significantly influence biological activity. For instance:

  • Substituents at the 3-position on the imidazopyridine ring have been linked to enhanced anticancer properties.
  • The presence of halogen atoms on the aromatic ring can increase receptor binding affinity.

Case Studies

  • Anticancer Activity :
    A study demonstrated that (-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride exhibits significant cytotoxicity against A431 and Jurkat cells with IC50_{50} values lower than standard chemotherapeutics like doxorubicin . This suggests a potential role in cancer therapy.
  • Neuroprotection :
    In a model of neurodegeneration, this compound was shown to protect mouse splenocytes from apoptosis induced by oxidative stress, indicating its potential as a neuroprotective agent .

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